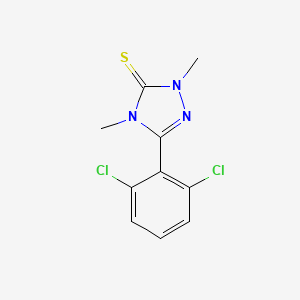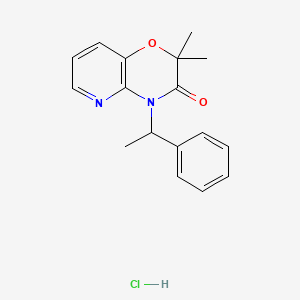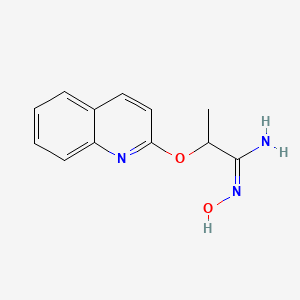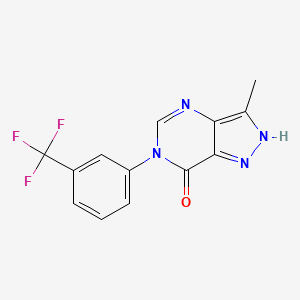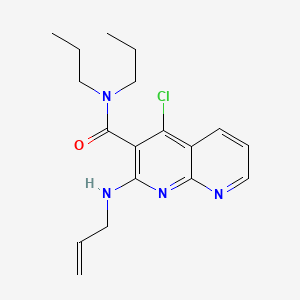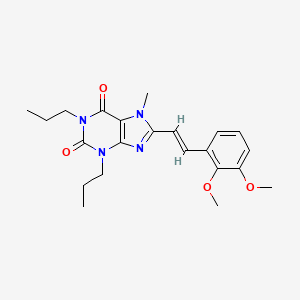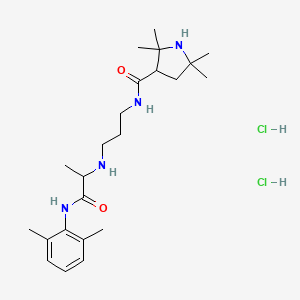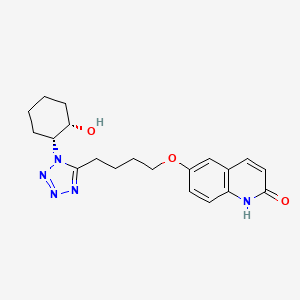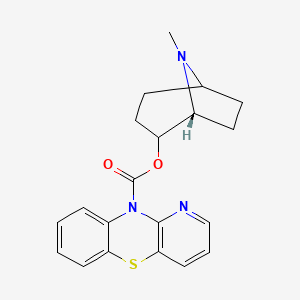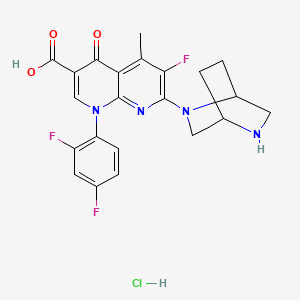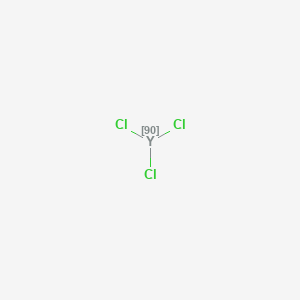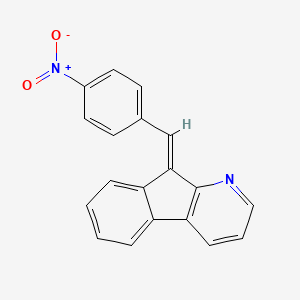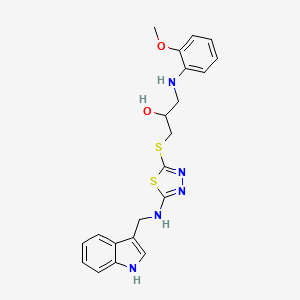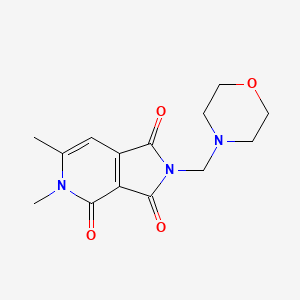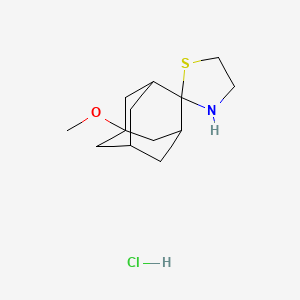
5'-Methoxyspiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique structure. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a spiro linkage, which is a common feature in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the reaction of a Schiff base with thioacetic acid in the presence of a catalyst such as anhydrous zinc chloride or dimethylformamide (DMF). This reaction forms the thiazolidine ring, which is then further modified to introduce the methoxy group and the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Its potential anticancer and anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group and spiro linkage contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5’-Chloro-4-methoxyspiro[1,2-dioxetane-3,2’-tricyclo[3.3.1.1(sup 3,7))decan]-4-yl)phenyl dihydrogen phosphate: This compound has a similar spiro linkage but different functional groups, leading to distinct biological activities.
Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1(sup 3,7))decane] hydrochloride: This compound shares the thiazolidine and spiro features but lacks the methoxy group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the methoxy group in 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications .
Propriétés
Numéro CAS |
159553-30-7 |
|---|---|
Formule moléculaire |
C13H22ClNOS |
Poids moléculaire |
275.84 g/mol |
Nom IUPAC |
1'-methoxyspiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-12-6-9-4-10(7-12)13(11(5-9)8-12)14-2-3-16-13;/h9-11,14H,2-8H2,1H3;1H |
Clé InChI |
DFMQMTIQOFANHZ-UHFFFAOYSA-N |
SMILES canonique |
COC12CC3CC(C1)C4(C(C3)C2)NCCS4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


